molecular formula C15H9N5O7 B14543111 (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone CAS No. 62235-27-2

(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone

Cat. No.: B14543111
CAS No.: 62235-27-2
M. Wt: 371.26 g/mol
InChI Key: ZNIBQKVLMKKRCZ-UHFFFAOYSA-N
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Description

(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone is a synthetic organic compound that features both a dinitrophenyl group and an indazole moiety. Compounds containing these functional groups are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Coupling Reaction: The final step may involve coupling the dinitrophenyl group with the indazole core using reagents like acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or acting as a reactive intermediate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dinitrophenyl)(3-methyl-1H-indazol-1-yl)methanone: Lacks the nitro group on the indazole ring.

    (3,5-Dinitrophenyl)(3-methyl-6-chloro-1H-indazol-1-yl)methanone: Contains a chloro group instead of a nitro group on the indazole ring.

Uniqueness

The presence of both dinitrophenyl and nitro-indazole groups in (3,5-Dinitrophenyl)(3-methyl-6-nitro-1H-indazol-1-yl)methanone may confer unique chemical and biological properties, such as enhanced reactivity or specific binding affinities, distinguishing it from similar compounds.

Properties

CAS No.

62235-27-2

Molecular Formula

C15H9N5O7

Molecular Weight

371.26 g/mol

IUPAC Name

(3,5-dinitrophenyl)-(3-methyl-6-nitroindazol-1-yl)methanone

InChI

InChI=1S/C15H9N5O7/c1-8-13-3-2-10(18(22)23)7-14(13)17(16-8)15(21)9-4-11(19(24)25)6-12(5-9)20(26)27/h2-7H,1H3

InChI Key

ZNIBQKVLMKKRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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